An In-depth Technical Guide to Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The guide details its physicochemical properties, spectroscopic profile, and discusses the strategic synthesis primarily through the Japp-Klingemann reaction followed by Fischer indole cyclization. Key aspects of its chemical reactivity are explored, with a focus on derivatization at its multiple functional sites. Furthermore, this guide highlights its emerging role as a privileged scaffold in the design of kinase inhibitors and other therapeutic agents, supported by relevant case studies. Detailed experimental protocols, data tables, and reaction pathway diagrams are included to provide a practical resource for researchers in drug discovery and organic synthesis.
Chapter 1: Molecular Structure and Physicochemical Properties
Chemical Identity and Nomenclature
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated indole core. The systematic IUPAC name for this molecule is ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. It is also referenced by its CAS Registry Number: 119647-73-3.[1] The molecular formula is C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 g/mol .[1]
The structure comprises a pyrrole ring fused to a cyclohexanone ring, with an ethyl carboxylate substituent at the 2-position of the indole system. This unique combination of a ketone, a secondary amine (within the pyrrole ring), and an ester functional group offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is presented in the table below. It is important to note that while some data for this specific molecule is available, other properties are extrapolated from closely related analogs, such as ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
| Property | Value | Source |
| CAS Number | 119647-73-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not explicitly reported, but related indole-2-carboxylates are crystalline solids. | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the saturated carbocyclic ring (multiplets), a singlet for the proton at the 3-position of the indole ring, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the ketone (around 190-200 ppm), the ester carbonyl carbon (around 160-170 ppm), and distinct signals for the sp² carbons of the pyrrole ring and the sp³ carbons of the cyclohexanone ring and the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the pyrrole ring (around 3300-3400 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and the C=O stretching of the ester (around 1700-1720 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 207.23). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the cyclohexanone ring.
Chapter 2: Synthesis and Purification
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is most strategically approached through the formation of the indole ring system as a key step. The Fischer indole synthesis is a classic and highly effective method for this purpose.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required hydrazone intermediate can be conveniently prepared via the Japp-Klingemann reaction from a suitable β-keto ester and a diazonium salt.[4][5][6]
A plausible retrosynthetic analysis is depicted below:
Detailed Experimental Protocol
While a specific protocol for the title compound was not found in the searched literature, a general and reliable two-step procedure based on the Japp-Klingemann and Fischer indole synthesis is provided below. This protocol is adapted from established methods for similar tetrahydroindole structures.[7]
Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Preparation of the Diazonium Salt: To a solution of aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting solution of the diazonium salt is used immediately in the next step.
-
Coupling Reaction: A solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol is cooled to 0-5 °C. A solution of sodium acetate (3.0 eq) in water is added, followed by the dropwise addition of the freshly prepared diazonium salt solution. The reaction mixture is stirred at 0-5 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The precipitated hydrazone is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Fischer Indole Synthesis
-
Cyclization: The dried hydrazone from the previous step is suspended in a suitable solvent, such as glacial acetic acid or ethanol. A strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or gaseous HCl, is added.[2] The mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove the acid, and dried. The crude ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Characterization of Purity
The purity of the synthesized compound should be assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Chapter 3: Chemical Reactivity and Derivatization
The chemical reactivity of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is dictated by its three principal functional groups: the ketone, the ethyl ester, and the indole N-H. This allows for a wide range of derivatization strategies.
Reactivity of the Core Structure
-
The Ketone Carbonyl Group: The ketone at the 7-position is a key site for nucleophilic addition reactions.[8][9] It can be reduced to the corresponding alcohol, undergo reductive amination to introduce an amino group, or react with Grignard reagents to form tertiary alcohols. The adjacent methylene group at the 6-position is enolizable, allowing for reactions at the α-carbon.
-
The Ethyl Ester Group: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides or be decarboxylated. The ester can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
The Indole N-H Group: The nitrogen atom of the pyrrole ring is nucleophilic and can be alkylated or acylated under basic conditions. This allows for the introduction of a variety of substituents at the N-1 position, which can be crucial for modulating the biological activity of its derivatives.
Common Derivatization Reactions
The following diagram illustrates some of the key derivatization pathways for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Chapter 4: Applications in Medicinal Chemistry and Drug Discovery
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities.[10] The 7-oxo-tetrahydroindole-2-carboxylate core, in particular, has gained attention as a versatile template for the design of kinase inhibitors and other targeted therapies.
Role as a Pharmacophore in Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions with the hinge region of the kinase active site. The N-H group and the carbonyl oxygen of the 7-oxo-tetrahydroindole scaffold can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the natural ATP substrate. The various points of derivatization on the core structure allow for the introduction of substituents that can occupy different pockets within the kinase active site, leading to potent and selective inhibitors. Indole-based compounds have shown inhibitory activity against a range of kinases, including EGFR, VEGFR, and BRAF.[11]
Case Studies
While specific examples utilizing ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as the starting material are not abundant in the readily available literature, the broader class of tetrahydroindoles has been explored in the development of various therapeutic agents. For instance, derivatives of 6-arylcarbamoyl-tetrahydro-β-carbolinone and 6-arylcarbamoyl-dihydropyrazino[1,2-a]indolone, which share a similar partially saturated indole core, have been investigated as potent MK2 inhibitors.[12] Furthermore, the tetrahydroindol-4-one motif is a key structural feature in a variety of drugs, including the antipsychotic molindone.[13] These examples highlight the potential of the 7-oxo-tetrahydroindole scaffold in the design of novel therapeutics. The synthesis of tricyclic heterocycles from 4-oxo-4,5,6,7-tetrahydroindoles has also been explored for potential anti-inflammatory and antimicrobial agents.[14]
Chapter 5: Handling, Storage, and Safety
Stability and Storage
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is expected to be a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
Safety Precautions
As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Warhi, T. I., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5539. [Link]
-
Xiong, Z., Gao, D. A., Cogan, D. A., Goldberg, D. R., Hao, M.-H., Moss, N., Pack, E., Pargellis, C., Skow, D., Trieselmann, T., Werneburg, B., & White, A. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994–1999. [Link]
-
Ethyl 1H-indole-2-carboxylate - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Information. (n.d.). Retrieved March 7, 2024, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Al-Warhi, T., Al-Ostoot, F. H., Al-Mokyna, F. H., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5539. [Link]
- Chai, H., et al. (2018). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 10(5), 1-8.
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017). Retrieved March 7, 2024, from [Link]
-
Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved March 7, 2024, from [Link]
-
Japp-Klingemann Reaction - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]
-
Al-Gamal, M. A., & El-Sayed, M. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). In Organic Syntheses. Retrieved March 7, 2024, from [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes - PubMed. (2023, January 3). Retrieved March 7, 2024, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved March 7, 2024, from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Japp‐Klingemann Reaction - R Discovery. (2010, September 15). Retrieved March 7, 2024, from [Link]
-
Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Japp-Klingemann Reaction - Organic Reactions. (n.d.). Retrieved March 7, 2024, from [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. (1971). Journal of Medicinal Chemistry, 14(9), 860-862. [Link]
-
17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015, July 18). Retrieved March 7, 2024, from [Link]
-
3.25: Relative Reactivity of Carbonyls. (2022, October 4). Retrieved March 7, 2024, from [Link]
-
6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester - SpectraBase. (n.d.). Retrieved March 7, 2024, from [Link]
-
ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate - NextSDS. (n.d.). Retrieved March 7, 2024, from [Link]
-
Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed. (2019, August 15). Retrieved March 7, 2024, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(53), 33635-33663. [Link]
-
WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry. (2024, June 29). Retrieved March 7, 2024, from [Link]
-
Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE. (n.d.). Retrieved March 7, 2024, from [Link]
-
Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.). Retrieved March 7, 2024, from [Link]
-
Sensitivity Characterization of Low Vulnerability (LOVA) Propellants - DTIC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (2022, September 1). Retrieved March 7, 2024, from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
